2-Buten-1-YL propionate
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Overview
Description
2-Buten-1-yl propionate is an organic compound with the molecular formula C7H12O2. It is an ester formed from the reaction of 2-buten-1-ol and propionic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Buten-1-yl propionate can be synthesized through the esterification reaction between 2-buten-1-ol and propionic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous esterification process. This method utilizes a fixed-bed reactor with an acid catalyst to achieve high yields and efficiency. The reaction mixture is continuously fed into the reactor, and the product is separated and purified through distillation .
Chemical Reactions Analysis
Types of Reactions
2-Buten-1-yl propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic reagents like amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new esters or amides.
Scientific Research Applications
2-Buten-1-yl propionate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the manufacture of fragrances, flavors, and other industrial products.
Mechanism of Action
The mechanism of action of 2-Buten-1-yl propionate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release 2-buten-1-ol and propionic acid, which can then participate in various biochemical processes. The compound’s reactivity and interactions with enzymes and other biomolecules contribute to its effects .
Comparison with Similar Compounds
Similar Compounds
2-Buten-1-ol: The alcohol precursor used in the synthesis of 2-Buten-1-yl propionate.
Propionic acid: The acid component used in the esterification reaction.
Other esters: Similar esters with different alkyl or acyl groups.
Uniqueness
This compound is unique due to its specific structure and reactivity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .
Properties
Molecular Formula |
C7H12O2 |
---|---|
Molecular Weight |
128.17 g/mol |
IUPAC Name |
[(E)-but-2-enyl] propanoate |
InChI |
InChI=1S/C7H12O2/c1-3-5-6-9-7(8)4-2/h3,5H,4,6H2,1-2H3/b5-3+ |
InChI Key |
UCXAUVOTLFMULL-HWKANZROSA-N |
Isomeric SMILES |
CCC(=O)OC/C=C/C |
Canonical SMILES |
CCC(=O)OCC=CC |
Origin of Product |
United States |
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